molecular formula C15H28Si2 B14601733 [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) CAS No. 59305-31-6

[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)

Cat. No.: B14601733
CAS No.: 59305-31-6
M. Wt: 264.55 g/mol
InChI Key: SPQOUNPCUKJKDP-UHFFFAOYSA-N
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Description

[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) is a chemical compound with the molecular formula C15H28Si2. It is a silane derivative, characterized by the presence of trimethylsilane groups attached to a 5-methyl-1,3-phenylene core via methylene linkages

Preparation Methods

The synthesis of [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) typically involves the reaction of 5-methyl-1,3-phenylenedimethanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:

[ \text{5-Methyl-1,3-phenylenedimethanol} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)} + 2 \text{(Hydrochloric acid)} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of surface properties . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Properties

CAS No.

59305-31-6

Molecular Formula

C15H28Si2

Molecular Weight

264.55 g/mol

IUPAC Name

trimethyl-[[3-methyl-5-(trimethylsilylmethyl)phenyl]methyl]silane

InChI

InChI=1S/C15H28Si2/c1-13-8-14(11-16(2,3)4)10-15(9-13)12-17(5,6)7/h8-10H,11-12H2,1-7H3

InChI Key

SPQOUNPCUKJKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C[Si](C)(C)C)C[Si](C)(C)C

Origin of Product

United States

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